1-[(furan-2-yl)methyl]-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound characterized by a unique combination of functional groups that include a furan ring, a cyclopenta[d]pyrimidine core, and a nitrophenyl moiety. The compound's structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be sourced from various chemical suppliers and is documented in chemical databases such as PubChem, which provides detailed information about its structure and properties.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also classified as a pyrimidine derivative, which is significant in pharmaceutical chemistry because many drugs are designed based on pyrimidine skeletons due to their biological activity.
The synthesis of 1-[(furan-2-yl)methyl]-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of reactions and confirm product identity.
The molecular structure of 1-[(furan-2-yl)methyl]-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be represented by its IUPAC name and structural formula. The compound features:
The compound's molecular formula is , with a molecular weight of approximately 397.45 g/mol. The InChI representation is as follows: InChI=1S/C20H18N4O5S/c25-18(21-15-7-1-2-8-17(15)24(27)28)12-30-19-14-6-3-9-16(14)23(20(26)22-19)11-13-5-4-10-29-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,21,25).
The compound can undergo various chemical reactions typical for heterocycles and functionalized aromatic compounds. These include:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products. Spectroscopic methods are essential for monitoring reaction progress and product characterization.
The mechanism of action for this compound will depend on its biological targets. Given its structure:
Research into similar compounds suggests that modifications on the aromatic rings can significantly alter binding affinities and biological activities.
The physical properties include:
Chemical properties include:
Relevant data from studies should be referenced for precise values regarding melting point, boiling point, and solubility parameters.
This compound has potential applications in:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5